An In-Depth Technical Guide to Methyl 3-aminobenzoate Hydrochloride: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to Methyl 3-aminobenzoate Hydrochloride: Synthesis, Characterization, and Applications
Executive Summary
Methyl 3-aminobenzoate hydrochloride is a pivotal chemical intermediate, extensively utilized by researchers, scientists, and drug development professionals. Its unique bifunctional structure, featuring both an amine and a methyl ester on a benzene ring, renders it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive technical overview of its chemical identity, synthesis protocols, analytical characterization, key applications in pharmaceutical development, and essential safety protocols. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as a practical resource for laboratory and industrial applications.
Chemical Identity and Physicochemical Properties
Methyl 3-aminobenzoate hydrochloride is the salt form of the parent compound, Methyl 3-aminobenzoate. The hydrochloride form often enhances stability and modifies solubility, making it suitable for various reaction conditions.
The parent compound, Methyl 3-aminobenzoate, is an aromatic ester with the CAS Registry Number 4518-10-9.[1][2][3] The hydrochloride salt is identified by the CAS Number 87360-24-5 .[4]
Key Identifiers and Properties:
| Property | Value (Methyl 3-aminobenzoate Hydrochloride) | Value (Methyl 3-aminobenzoate - Parent) |
| CAS Number | 87360-24-5[4] | 4518-10-9[1][2][3] |
| Molecular Formula | C₈H₁₀ClNO₂[4] | C₈H₉NO₂[1][2] |
| Molecular Weight | 187.62 g/mol [4] | 151.16 g/mol [1] |
| IUPAC Name | methyl 3-aminobenzoate;hydrochloride[4] | methyl 3-aminobenzoate[3] |
| Synonyms | Methyl 3-aminobenzoate HCL, 3-amino-benzoic acid methyl ester hydrochloride[4] | Methyl m-aminobenzoate, 3-(Methoxycarbonyl)aniline[1][2] |
| Appearance | Crystalline solid[5] | Light beige to brown crystalline powder or crystals[1][2] |
| Melting Point | Not specified | 49-57 °C[1] |
| Boiling Point | Not specified | 170 °C at 20 mmHg[1][2] |
| Solubility | Not specified | Slightly soluble in water (0.1-1%); Soluble in methanol[1][2] |
Synthesis and Mechanistic Insights
The primary industrial synthesis of Methyl 3-aminobenzoate involves the esterification of 3-aminobenzoic acid. The subsequent conversion to its hydrochloride salt is a straightforward acid-base reaction.
Synthesis Pathway: Fischer Esterification
The most common route is the Fischer esterification of 3-aminobenzoic acid with methanol, catalyzed by a strong acid.[1] Thionyl chloride (SOCl₂) is an excellent choice for this reaction as it serves dual purposes: it reacts with methanol to form hydrogen chloride in situ, which acts as the acid catalyst, and it also functions as a dehydrating agent, driving the equilibrium towards the product.
Caption: Synthesis of Methyl 3-aminobenzoate HCl.
Detailed Experimental Protocol
This protocol describes the synthesis of the hydrochloride salt directly from the parent acid. The use of thionyl chloride is advantageous as it promotes the formation of the ester and the hydrochloride salt in a one-pot reaction.
Materials:
-
3-aminobenzoic acid (m-aminobenzoic acid)
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 13.7 g (0.1 mole) of 3-aminobenzoic acid in 250 ml of anhydrous methanol.[5]
-
Acid Addition: Cool the mixture in an ice bath to 0°C. Slowly add 21.9 ml (0.29 mole) of thionyl chloride dropwise via an addition funnel.[5] The dropwise addition is critical to control the exothermic reaction between thionyl chloride and methanol.
-
Reaction: The original patent suggests the reaction proceeds without heating.[5] However, for complete conversion, similar procedures often involve refluxing the mixture for several hours (e.g., 24 hours).[6] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure to remove excess methanol and SOCl₂.[5] This will yield a crude solid.
-
Purification: Triturate the resulting solid with diethyl ether. This step is crucial for washing away non-polar impurities and inducing crystallization of the desired hydrochloride salt.
-
Isolation: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in vacuo. This procedure typically yields around 18.7 g of the final product.[5]
-
Confirmation: The structure should be confirmed using analytical techniques such as NMR spectroscopy.[5]
Analytical Characterization
Ensuring the identity and purity of Methyl 3-aminobenzoate hydrochloride is paramount. A combination of spectroscopic methods provides a comprehensive characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. The spectrum for the parent compound in CDCl₃ typically shows characteristic peaks for the aromatic protons (around 6.8-7.4 ppm), the methyl ester protons (a singlet around 3.8 ppm), and the amine protons (a broad singlet).[7] For the hydrochloride salt, the amine protons will be shifted downfield due to protonation.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Expected absorptions include N-H stretches (for the amine/ammonium), a strong C=O stretch for the ester (typically around 1735-1750 cm⁻¹), and C-O stretches.[8]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight. For the parent compound, the molecular ion peak (M+) would be observed at m/z 151.[7][9]
Applications in Research and Drug Development
Methyl 3-aminobenzoate hydrochloride is not typically an active pharmaceutical ingredient (API) itself but rather a crucial building block. Its value lies in the orthogonal reactivity of its two functional groups.
Role as a Versatile Intermediate
The amine group can be readily acylated, alkylated, or used in diazotization reactions, while the ester group can be hydrolyzed, reduced, or undergo transesterification.[1] This allows for the sequential or parallel introduction of diverse functionalities, making it a staple in combinatorial chemistry and library synthesis for drug discovery.[1] It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2]
Caption: Role in API Synthesis.
Specific Applications
-
Pharmaceuticals: Aminobenzoic acid derivatives are scaffolds for drugs with diverse therapeutic effects, including local anesthetics and anti-convulsants.[10] Methyl 3-aminobenzoate serves as a precursor for creating analogs for screening in these areas.
-
Peptide Synthesis: The compound and its derivatives are utilized in solution-phase peptide synthesis.[2]
-
Agrochemicals and Dyes: It is an intermediate in the production of various pesticides, herbicides, and colorants.[1]
Safety, Handling, and Storage
Proper handling of Methyl 3-aminobenzoate hydrochloride is essential for laboratory safety.
Hazard Identification
According to GHS classifications, the compound is considered hazardous:
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
The parent compound is also classified as an irritant.[11]
Recommended Handling and Storage
-
Handling: Use only under a chemical fume hood.[11][12][13] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields, and a lab coat.[11][12] Avoid breathing dust and prevent contact with skin and eyes.[11][13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12] Keep away from incompatible materials such as strong acids.[11]
Conclusion
Methyl 3-aminobenzoate hydrochloride, with its well-defined properties and versatile reactivity, is a cornerstone intermediate in synthetic organic chemistry. Its importance in the pharmaceutical and chemical industries is underscored by its frequent use as a foundational scaffold for building molecular complexity. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is crucial for any scientist or researcher aiming to leverage its synthetic potential.
References
- Vulcanchem. (n.d.). Methyl 3-aminobenzoate - 4518-10-9.
- ChemicalBook. (2026). METHYL 3-AMINOBENZOATE | 4518-10-9.
- PrepChem.com. (n.d.). Synthesis of Methyl-3-aminobenzoate Hydrochloride.
- Sigma-Aldrich. (n.d.). Methyl 3-aminobenzoate = 97.0 GC 4518-10-9.
- Sigma-Aldrich. (n.d.). Methyl 3-aminobenzoate = 97.0 GC 4518-10-9.
- PubChem, National Institutes of Health. (n.d.). Methyl 3-aminobenzoate hydrochloride.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 3-Aminobenzoate | 4518-10-9.
- PubChem, National Institutes of Health. (n.d.). Benzoic acid, 3-amino-, methyl ester.
- ChemicalBook. (n.d.). METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum.
- NIST. (n.d.). Benzoic acid, 3-amino-, methyl ester.
- Thermo Fisher Scientific. (2024). Methyl 3-aminobenzoate - SAFETY DATA SHEET.
- ChemicalBook. (n.d.). METHYL 3-AMINOBENZOATE synthesis.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 3-aminobenzoate.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Methyl 3-aminobenzoate.
- MDPI. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
- Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate.
Sources
- 1. Methyl 3-aminobenzoate (4518-10-9) for sale [vulcanchem.com]
- 2. METHYL 3-AMINOBENZOATE | 4518-10-9 [chemicalbook.com]
- 3. Benzoic acid, 3-amino-, methyl ester | C8H9NO2 | CID 78274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 3-aminobenzoate hydrochloride | C8H10ClNO2 | CID 12238913 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum [chemicalbook.com]
- 8. sciencing.com [sciencing.com]
- 9. Benzoic acid, 3-amino-, methyl ester [webbook.nist.gov]
- 10. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications [mdpi.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
